molecular formula C13H8F4O3 B6384048 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261978-13-5

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384048
CAS RN: 1261978-13-5
M. Wt: 288.19 g/mol
InChI Key: HKVNTLROJJQVMS-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% (5-FHTFMP) is a novel compound that has been studied for its potential applications in the field of scientific research. It has been demonstrated to possess a wide range of biochemical and physiological effects, making it a promising tool for laboratory experiments.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been demonstrated to possess a wide range of biochemical and physiological effects, making it a promising tool for laboratory experiments. 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the study of various biological processes, such as cell proliferation, apoptosis, and inflammation. It has also been used to study the effects of oxidative stress, as well as the effects of drugs on the central nervous system.

Mechanism of Action

The exact mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed that 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% acts as a competitive inhibitor of cyclooxygenases, which are enzymes involved in the production of prostaglandins. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been demonstrated to inhibit the activity of lipoxygenases, which are enzymes involved in the production of leukotrienes.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been demonstrated to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been demonstrated to possess anti-cancer activity, as well as to possess antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% has been demonstrated to possess a wide range of biochemical and physiological effects, making it a promising tool for laboratory experiments. However, there are some limitations to using 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the exact mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood, and its effects may vary depending on the concentration used.

Future Directions

The potential future directions for 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% research include studying its mechanism of action in more detail, as well as exploring its potential applications in drug development. Additionally, further research could be conducted to explore the effects of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% on different cell types, as well as to study its potential therapeutic applications. Additionally, research could be conducted to explore the effects of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% on other physiological processes, such as metabolism and immune system function. Finally, further research could be conducted to explore the potential synergistic effects of 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% in combination with other compounds.

Synthesis Methods

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a two-step process. In the first step, 3-fluoro-4-hydroxybenzoic acid is reacted with trifluoromethanesulfonic acid to form 5-fluoro-3-trifluoromethoxybenzoic acid. In the second step, 5-fluoro-3-trifluoromethoxybenzoic acid is reacted with potassium hydroxide to form 5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%. This synthesis process has been demonstrated to be efficient and cost-effective.

properties

IUPAC Name

2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O3/c14-11-5-7(1-2-12(11)19)8-3-9(18)6-10(4-8)20-13(15,16)17/h1-6,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVNTLROJJQVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686561
Record name 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-hydroxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261978-13-5
Record name 3'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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